Cas no 61780-08-3 (3-4-(propan-2-yl)benzoylpyridine)

3-4-(Propan-2-yl)benzoylpyridine is a specialized organic compound featuring a pyridine core substituted with a 4-isopropylbenzoyl group. This structure imparts unique reactivity and functional properties, making it valuable in pharmaceutical and agrochemical research. The isopropyl group enhances lipophilicity, potentially improving bioavailability in drug development applications. Its benzoylpyridine moiety offers versatility as an intermediate in heterocyclic synthesis, enabling the construction of complex molecular frameworks. The compound's stability under standard conditions ensures reliable handling in laboratory settings. Researchers may find it particularly useful for studying structure-activity relationships or as a precursor in catalytic transformations. Its well-defined molecular architecture facilitates precise modifications for targeted applications in medicinal chemistry and material science.
3-4-(propan-2-yl)benzoylpyridine structure
61780-08-3 structure
Product Name:3-4-(propan-2-yl)benzoylpyridine
CAS No:61780-08-3
MF:C15H15NO
MW:225.285703897476
CID:466422
PubChem ID:13417244
Update Time:2025-09-19

3-4-(propan-2-yl)benzoylpyridine Chemical and Physical Properties

Names and Identifiers

    • Methanone, [4-(1-methylethyl)phenyl]-3-pyridinyl-
    • (4-propan-2-ylphenyl)-pyridin-3-ylmethanone
    • SCHEMBL12919964
    • (4-Isopropylphenyl)(pyridin-3-yl)methanone
    • Z442259512
    • 61780-08-3
    • AKOS009815510
    • DTXSID90540167
    • CS-0259031
    • EN300-72116
    • [4-(Propan-2-yl)phenyl](pyridin-3-yl)methanone
    • 3-(4-isopropylbenzoyl)pyridine
    • 3-[4-(propan-2-yl)benzoyl]pyridine
    • 3-4-(propan-2-yl)benzoylpyridine
    • MDL: MFCD12094682
    • Inchi: 1S/C15H15NO/c1-11(2)12-5-7-13(8-6-12)15(17)14-4-3-9-16-10-14/h3-11H,1-2H3
    • InChI Key: QVRWUFBLEVYYJA-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NC=CC=1)C1C=CC(=CC=1)C(C)C

Computed Properties

  • Exact Mass: 225.11545
  • Monoisotopic Mass: 225.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96

3-4-(propan-2-yl)benzoylpyridine Pricemore >>

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Additional information on 3-4-(propan-2-yl)benzoylpyridine

3-4-(Propan-2-yl)benzoylpyridine (CAS No. 61780-08-3)

3-4-(Propan-2-yl)benzoylpyridine, also known by its CAS registry number CAS No. 61780-08-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has been the subject of extensive research due to its unique structural properties and potential for functionalization in advanced materials. The molecule consists of a pyridine ring substituted with a benzoyl group at the 3 or 4 position, further modified by a propan-2-yl (isopropyl) group, which introduces steric bulk and enhances its stability under certain conditions.

The synthesis of 3-4-(Propan-2-yl)benzoylpyridine typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent alkylation or substitution processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing side reactions and improving yields. Researchers have also explored green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, to produce this compound in an environmentally friendly manner.

In terms of physical properties, 3-4-(Propan-2-yl)benzoylpyridine exhibits a melting point of approximately 155°C and a boiling point around 360°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various solution-based applications. The compound's UV-vis absorption spectrum shows strong absorbance in the visible region, which is attributed to the conjugated π-system within the molecule. This property has been exploited in the development of fluorescent sensors and optoelectronic devices.

The application of 3-4-(Propan-2-yl)benzoylpyridine spans across multiple disciplines. In pharmaceutical chemistry, it serves as a building block for constructing bioactive molecules with potential anti-inflammatory, anticancer, or antimicrobial activities. Recent studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, making it a promising candidate for drug development.

In materials science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its ability to form self-assembled monolayers on surfaces has also been explored for applications in nanotechnology and surface engineering. Additionally, 3-4-(Propan-2-yl)benzoylpyridine has been used as a precursor for synthesizing metal complexes with potential applications in catalysis and energy storage.

Recent research has focused on the electrochemical properties of 3-4-(Propan-2-y l)benzoylpyridine. Studies have shown that its derivatives can act as efficient electron transport layers in organic photovoltaic cells, improving device performance by enhancing charge separation and reducing recombination losses. Furthermore, its use as an active material in flexible electronics has been investigated, leveraging its high thermal stability and mechanical flexibility.

In conclusion, 3-4-(Propan -2 - y l ) benz o y l py rid i ne, with its unique chemical structure and versatile properties, continues to be a focal point in contemporary chemical research. Its applications range from drug discovery to advanced materials development, driven by ongoing innovations in synthetic methodologies and functionalization strategies. As researchers continue to explore its potential, this compound is poised to play an increasingly important role in shaping future technologies across diverse industries.

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